molecular formula C23H44O5 B1663411 1,2-Didecanoylglycerol CAS No. 82950-64-9

1,2-Didecanoylglycerol

Cat. No.: B1663411
CAS No.: 82950-64-9
M. Wt: 400.6 g/mol
InChI Key: GNSDEDOVXZDMKM-UHFFFAOYSA-N
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Description

1,2-Didecanoylglycerol is a synthetic, cell-permeable diacylglycerol (DAG) featuring two decanoyl (C10:0) fatty acid chains. In biochemical research, DAG analogs like this are pivotal for investigating intracellular signal transduction. This compound serves as a functional analog of native 1,2-diacyl-sn-glycerols, which are established second messengers that physiologically activate Protein Kinase C (PKC) . PKC activation is a critical event in numerous cellular processes, including secretion, proliferation, and ion channel regulation . Researchers utilize this compound to stimulate PKC in experimental models, mimicking the natural pathway triggered by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) . It is important to note that unlike phorbol esters, which are potent tumor promoters, natural 1,2-diacylglycerols are metabolized by cellular enzymes and incorporated into complex lipids such as phospholipids and triacylglycerols, providing a more physiologically relevant research tool . The specific fatty acid chain length (decanoyl) can influence the metabolic stability and cellular uptake of the DAG, making this compound particularly useful for studies on lipid metabolism and the role of specific DAG species in cellular signaling networks . This product is intended for research applications only, including the study of lipid-mediated signaling, enzyme kinetics, and metabolic pathways.

Properties

IUPAC Name

(2-decanoyloxy-3-hydroxypropyl) decanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H44O5/c1-3-5-7-9-11-13-15-17-22(25)27-20-21(19-24)28-23(26)18-16-14-12-10-8-6-4-2/h21,24H,3-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNSDEDOVXZDMKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H44O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60939105
Record name 3-Hydroxypropane-1,2-diyl didecanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17863-69-3
Record name 1,2-Didecanoylglycerol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17863-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Didecanoylglycerol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017863693
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxypropane-1,2-diyl didecanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stereospecific Acylation Using Glycerol 3-Phosphate

A foundational method involves the acylation of L-[U-14C]glycerol 3-phosphate with decanoic acid anhydrides. This approach, developed by Nakamura et al. (1994), employs dimethylaminopyridine (DMAP) and tetraethylammonium decanoate as catalysts. The reaction proceeds under anhydrous conditions at 60°C for 6 hours, yielding phosphatidic acid intermediates. Subsequent treatment with phospholipase C converts these intermediates into sn-1,2-didecanoyl[U-14C]glycerol with >95% regioselectivity.

Key Data:

Parameter Value
Reaction Temperature 60°C
Catalyst DMAP + Tetraethylammonium salt
Yield (Phosphatidic Acid) 85%
Phospholipase C Yield 92%

This method’s efficacy is demonstrated by the incorporation of synthesized diacylglycerols into phosphatidylcholine by cholinephosphotransferase, confirming biological activity.

Asymmetric Synthesis from Allyl Bromide

An alternative asymmetric synthesis starts with allyl bromide, as described by Lee et al. (1994). Allyl bromide is converted to allyl 4-methoxyphenyl ether, which undergoes Sharpless asymmetric dihydroxylation using AD-mix to yield enantiomerically pure 3-O-(4'-methoxyphenyl)-sn-glycerol. Diacylation with decanoic acid chloride in pyridine affords the protected diacylglycerol, followed by deprotection using ceric ammonium nitrate (CAN) to prevent acyl migration.

Reaction Scheme:

  • Allyl bromide → Allyl 4-methoxyphenyl ether (94% yield).
  • Asymmetric dihydroxylation → 3-O-(4'-methoxyphenyl)-sn-glycerol (ee >98%).
  • Diacylation with decanoyl chloride → Protected 1,2-didecanoylglycerol (89% yield).
  • Deprotection with CAN → this compound (78% overall yield).

This method’s advantage lies in its high enantiomeric excess (ee >98%), making it suitable for studies requiring chirally pure diacylglycerols.

Enzymatic Synthesis Using Lipases

Lipase-Catalyzed Esterification in Solvent Systems

Lipase-mediated esterification offers a greener alternative. Zaks and Klibanov (1995) demonstrated that Candida antarctica lipase B (CAL-B) catalyzes the esterification of glycerol and decanoic acid in organic-aqueous biphasic systems. Polar solvents like tert-butanol favor monoacylglycerol formation, while nonpolar solvents (e.g., hexane) shift equilibrium toward di- and triacylglycerols. Optimizing solvent log P (partition coefficient) is critical:

Solvent log P Monoacylglycerol (%) Diacylglycerol (%) Triacylglycerol (%)
tert-Butanol 0.35 62 28 10
Hexane 3.50 18 45 37

Conditions: 40°C, 1:3 glycerol:decanoic acid molar ratio, 48 hours.

Continuous Flow Reactor Systems

Industrial-scale production utilizes continuous flow reactors to enhance efficiency. Abe et al. (2020) reported a packed-bed reactor with immobilized Rhizomucor miehei lipase, achieving 88% diacylglycerol yield at 50°C and 10 bar pressure. Residence time optimization (30 minutes) minimizes triacylglycerol formation (<5%).

Industrial Production and Scalability

Batch vs. Continuous Processes

Batch processes, while simpler, suffer from lower yields (70–75%) due to equilibrium limitations. Continuous systems, such as membrane reactors, achieve 85–90% yields by removing water via pervaporation, driving the esterification equilibrium toward diacylglycerol.

Purification Techniques

Post-synthesis purification is critical. Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates this compound with >99% purity. Recrystallization from cold acetone (-20°C) further removes triacylglycerol impurities.

Comparative Analysis of Methods

Method Yield (%) Optical Purity Scalability Cost Efficiency
Chemical Acylation 78 High (ee >98%) Moderate High
Enzymatic Esterification 88 Moderate High Moderate
Continuous Flow 90 Low Very High Low

Chemical Reactions Analysis

Types of Reactions

1,2-Didecanoylglycerol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Model Compound in Chemistry

1,2-Didecanoylglycerol is widely used as a model compound to investigate the chemical behavior of diacylglycerols. Its unique structure allows researchers to study various reactions, including oxidation, reduction, and nucleophilic substitution.

In biological systems, DAG acts as a second messenger in signal transduction pathways. It plays a crucial role in activating protein kinase C (PKC), which is involved in several cellular processes such as proliferation, differentiation, and apoptosis .

  • Mechanism of Action : DAG binds to the regulatory domain of PKC, facilitating its translocation to the cell membrane where it phosphorylates target proteins.

Cancer Research

DAG has been investigated for its potential role as a tumor promoter in mouse skin models. Studies have shown that it can induce epidermal hyperplasia and stimulate ornithine decarboxylase (ODC) activity, which is associated with cell proliferation .

  • Experimental Findings : In one study, mice treated with 5 µmol of DAG exhibited a tumor incidence of 74% after 20 weeks, indicating its effectiveness as a tumor promoter when combined with carcinogens like DMBA (7,12-dimethylbenz[a]anthracene) .

Industrial Applications

DAG is utilized in the formulation of cosmetic products due to its emollient properties and ability to enhance skin penetration. It serves as an intermediate in synthesizing other chemical compounds.

Case Study 1: Tumor Promotion

In a controlled study involving CD-1 mice initiated with DMBA, varying doses of DAG were applied topically. The results indicated that higher doses led to increased tumor incidence and average tumors per mouse compared to lower doses .

  • Key Findings :
    • 5 µmol DAG : 74% tumor incidence; average of 6 tumors/mouse.
    • 2 µmol DAG : 24% tumor incidence; average of 1.1 tumors/mouse.

Case Study 2: PKC Activation

Research evaluating the effects of DAG on PKC activity demonstrated that it effectively stimulates ODC activity but induces only weak hyperplasia compared to TPA. This suggests that while DAG activates key signaling pathways, its tumor-promoting effects may vary depending on dosage and frequency of application .

Mechanism of Action

1,2-Didecanoylglycerol exerts its effects primarily through the activation of protein kinase C. This activation occurs via the binding of the compound to the regulatory domain of the enzyme, leading to its translocation to the cell membrane and subsequent phosphorylation of target proteins. This process plays a crucial role in various cellular functions, including cell proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Table 1: Key Properties of 1,2-Didecanoylglycerol and Analogues

Compound Chain Length/Saturation PKC Activation Potency (vs. TPA) Tumor Promotion (Mouse Epidermis) Solubility/Stability Key Applications
This compound C10:0 (saturated) ~1,000× less potent than TPA Complete promoter (5 µmol dose) Moderate solubility in lipids Tumor research, PKC signaling
sn-1,2-Dioctanoylglycerol C8:0 (saturated) Similar potency to C10:0 Partial promoter Higher solubility PKC activation assays
1,2-Dioleoyl-sn-glycerol C18:1 (unsaturated) Lower potency due to bulkier chains Inactive Low solubility, phase issues Membrane biophysics studies
1,2-Dilauroyl-sn-glycerol C12:0 (saturated) Intermediate potency Not reported High stability Lipid nanoparticle formulation
1,3-Didecanoylglycerol C10:0 (isomer) Inactive Inactive Similar to 1,2 isomer Negative control in studies

Mechanistic Insights

Chain Length and PKC Activation

  • Shorter chains (C8:0): sn-1,2-Dioctanoylglycerol shows comparable PKC activation efficacy to C10:0 but requires higher concentrations (~2 µmol vs. 5 µmol for C10:0) to induce tumor promotion, likely due to reduced membrane retention .
  • Longer unsaturated chains (C18:1) : 1,2-Dioleoyl-sn-glycerol fails to activate PKC in vivo due to poor membrane permeability and steric hindrance from unsaturated bonds .

Stereospecificity and Isomer Activity

  • The sn-1,2 configuration is critical for PKC binding. The 1,3-isomer (e.g., 1,3-didecanoylglycerol) is inactive in tumor promotion and PKC assays .
  • Enzymatically synthesized DAGs (e.g., via Novozym®435) predominantly yield 1,3-isomers, which lack biological activity compared to synthetic this compound .

Tumor Promotion Mechanisms

  • This compound mimics phorbol esters (e.g., TPA) by inducing ornithine decarboxylase (ODC) activity and DNA synthesis in mouse epidermis. However, it requires 100–1,000× higher doses than TPA to achieve similar effects .

Physicochemical and Industrial Relevance

  • Solubility : Medium-chain DAGs (C8–C12) exhibit better solubility in lipid matrices than long-chain analogues, making them suitable for emulsifiers in food and pharmaceuticals .
  • Enzymatic hydrolysis: this compound is more resistant to lipase degradation in mixed monolayers with fatty acids (e.g., eicosanoic acid) compared to short-chain DAGs .
  • Synthesis: Commercial this compound is >98% pure, whereas enzymatically produced DAGs require purification (e.g., molecular distillation) to achieve similar purity .

Notes

Non-physiological activity: this compound’s synthetic nature limits its relevance to endogenous DAG signaling, which involves dynamic spatial and temporal regulation .

Therapeutic implications: Reduced this compound levels correlate with SynCon3 bacterial consortium efficacy in cancer models, suggesting its role as a metabolic checkpoint .

Safety: While non-tumorigenic in non-initiated mice , its PKC-activating properties warrant careful handling in research settings .

Biological Activity

1,2-Didecanoylglycerol (DAG) is a synthetic lipid compound that functions as a second messenger in various biological processes. It has gained attention for its role in tumor promotion and activation of protein kinase C (PKC). This article reviews the biological activity of this compound, highlighting its effects on skin tumor promotion, PKC activation, and related cellular mechanisms.

  • Chemical Formula : C23H44O5
  • Molecular Weight : 396.60 g/mol
  • CAS Number : 105-62-4

This compound activates PKC, which plays a crucial role in various cellular signaling pathways. The activation of PKC leads to several downstream effects, including:

  • Stimulation of ornithine decarboxylase activity.
  • Induction of DNA synthesis in epidermal cells.
  • Modulation of cell proliferation and differentiation.

Experimental Design

A series of studies have evaluated the tumor-promoting potential of this compound using mouse models. In these studies, mice were initiated with a carcinogen (e.g., 7,12-dimethylbenz[a]anthracene) and subsequently treated with varying doses of this compound to assess tumor incidence and growth.

Key Findings

  • Tumor Incidence : In one study, mice treated with 5 µmol of this compound developed tumors in a dose-dependent manner. At 20 weeks, the tumor incidence was 74% with an average of 6 tumors per mouse at this dose .
  • Comparison with TPA : When compared to TPA (12-O-tetradecanoylphorbol-13-acetate), which is a known complete tumor promoter, this compound demonstrated similar induction of ornithine decarboxylase activity but did not produce significant morphological changes in the epidermis when applied at lower doses .
TreatmentDoseTumor Incidence (%)Average Tumors/Mice
TPA1 nmol28%Not specified
DAG5 µmol74%6.0
DAG2 µmol24%1.1

Effects on Protein Kinase C Activity

The activation of PKC by this compound has been shown to decrease cytosolic PKC activity while increasing particulate PKC activity. This shift is associated with marked epidermal hyperplasia and suggests that the compound's effectiveness as a tumor promoter may be influenced by the dosing regimen:

  • High Dose Applications : Multiple applications of high doses (10 µmol) resulted in significant decreases in PKC activity and increased hyperplastic responses in the skin .
  • Low Dose Applications : Conversely, lower doses applied less frequently showed minimal effects on PKC activity and did not induce hyperplasia or tumor formation .

Case Studies and Clinical Implications

Research has indicated potential implications for human health regarding the use of products containing diacylglycerols. For instance, a study evaluating skin irritation from products containing glyceryl dilaurate (which includes diacylglycerols) found no adverse effects over prolonged use . However, the concern remains regarding their potential to induce hyperplasia or promote tumors when used inappropriately.

Q & A

Basic Research Questions

Q. What is the mechanistic role of 1,2-Didecanoylglycerol in activating protein kinase C (PKC) in cellular signaling studies?

  • Methodological Answer : this compound acts as a synthetic diacylglycerol (DAG) analog that binds to the regulatory domain of PKC, inducing conformational changes that enable phosphorylation and activation of the enzyme. This activation triggers downstream signaling cascades, such as hormone secretion or lipid metabolism modulation. Researchers should validate PKC activation using kinase activity assays (e.g., phosphorylation of PKC substrates like MARCKS) and pair experiments with PKC inhibitors (e.g., calphostin C) to confirm specificity .

Q. What are the recommended protocols for preparing and storing this compound solutions to ensure stability?

  • Methodological Answer : For optimal stability, dissolve the compound in anhydrous solvents (e.g., DMSO or ethanol) to prevent hydrolysis. Prepare stock solutions at 5–10 mM and aliquot into airtight vials to avoid repeated freeze-thaw cycles. Store aliquots at -20°C under desiccating conditions, where the solid form remains stable for up to 12 months. Solutions stored at -20°C retain activity for ~1 month. Before use, equilibrate to room temperature for 1 hour to prevent precipitation .

Q. Which experimental models are commonly used to study this compound’s effects on hormone secretion?

  • Methodological Answer : Dispersed anterior pituitary (AP) cells from rodents (e.g., rats) are a standard model. Cells are incubated with this compound (1–25 µM) for 15–60 minutes, and hormone release (ACTH, β-endorphin, GH) is quantified via ELISA or radioimmunoassay. Time-course experiments are critical, as maximal ACTH secretion occurs at 15–30 minutes, while GH peaks earlier (~15 minutes) .

Advanced Research Questions

Q. How can researchers optimize this compound concentration and exposure time for PKC-dependent pathways in vitro?

  • Methodological Answer : Perform dose-response curves (1–50 µM) and time-course assays (5–120 minutes) across cell types. For example, in AP cells, 5 µM is the minimal effective concentration for ACTH secretion, while 1 µM suffices for GH. Use PKC translocation assays (e.g., subcellular fractionation with Western blotting) to correlate activation kinetics with functional outcomes. Strain-specific responses (e.g., higher ODC induction in C57BL/6 mice vs. SENCAR) must also be considered .

Q. How should contradictory data between PKC activation and phenotypic outcomes (e.g., enzyme induction without hyperplasia) be analyzed?

  • Methodological Answer : Discrepancies may arise from differential downstream signaling or compensatory mechanisms. For instance, this compound induces epidermal ornithine decarboxylase (ODC) activity in mice without causing hyperplasia, unlike phorbol esters. Researchers should compare transcriptomic/proteomic profiles post-treatment and assess cross-talk with parallel pathways (e.g., MAPK). Strain-specific genetic backgrounds (e.g., DBA/2 vs. C57BL/6) and PKC isoform selectivity should also be evaluated .

Q. What methodologies are recommended for studying this compound’s interaction with lipid membranes in modulating lipase activity?

  • Methodological Answer : Use Langmuir monolayers of this compound mixed with fatty acids/alcohols (e.g., eicosanoic acid or 1-octadecanol) to mimic membrane interfaces. Monitor lipid phase separation via fluorescence microscopy and measure surface potential changes. Lipase activity assays should be conducted under controlled interfacial tension, with attention to enzyme pI (e.g., acidic lipases are more inhibited by fatty acids). Activity decreases by ~50% at 0.1 mole fraction of eicosanoic acid due to phase separation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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